molecular formula C12H14ClN3 B8666819 4-chloro-N,N-diethylquinazolin-2-amine

4-chloro-N,N-diethylquinazolin-2-amine

Cat. No.: B8666819
M. Wt: 235.71 g/mol
InChI Key: XNRBRDBFLCTQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N,N-diethylquinazolin-2-amine is a chemical compound with the molecular formula C12H14ClN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core structure substituted with a chlorine atom at the 4-position and diethylamine groups at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-diethylquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The quinazoline core can participate in oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.

    Condensation Reactions: The diethylamine groups can engage in condensation reactions with aldehydes or ketones, forming imines or enamines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted quinazolines with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.
  • Condensation products with imine or enamine functionalities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethylquinazolin-2-amine is primarily based on its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The chlorine atom and diethylamine groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    4-Chloroquinazoline: Lacks the diethylamine groups, resulting in different reactivity and biological activity.

    N,N-Diethylquinazolin-2-amine: Lacks the chlorine atom, affecting its chemical properties and applications.

    4-Bromo-N,N-diethylquinazolin-2-amine:

Uniqueness: 4-Chloro-N,N-diethylquinazolin-2-amine is unique due to the presence of both chlorine and diethylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel derivatives with enhanced activity.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

4-chloro-N,N-diethylquinazolin-2-amine

InChI

InChI=1S/C12H14ClN3/c1-3-16(4-2)12-14-10-8-6-5-7-9(10)11(13)15-12/h5-8H,3-4H2,1-2H3

InChI Key

XNRBRDBFLCTQHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2C(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.0 g of 1H,3H-quinazoline-2,4-dione were dissolved in 280 ml of phosphorus oxychloride, and 60 ml of triethylamine were added. After refluxing for 75 minutes, the excess phosphorus oxychloride was distilled off under vacuum and the residue was slowly introduced into 200 ml of ice-cold 1N sodium hydroxide solution. Extraction with dichloromethane (three times 150 ml), washing of the organic phase with water (three times 100 ml), drying over magnesium sulfate and distillation of the solvent on a rotary evaporator gave a brown oil, which could be used in the next reaction without further purification. Yield: 17.7 g (60%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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